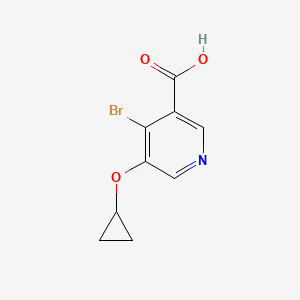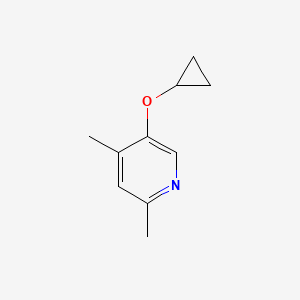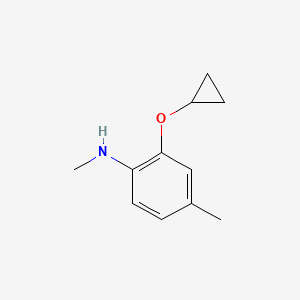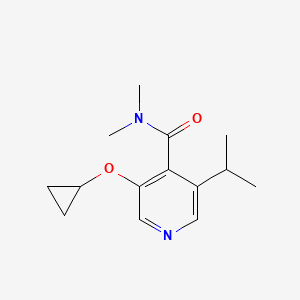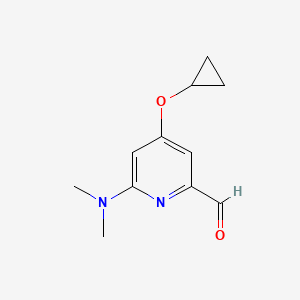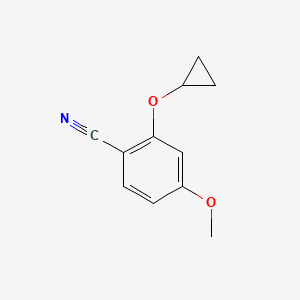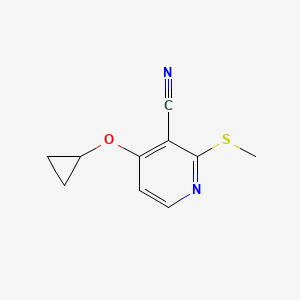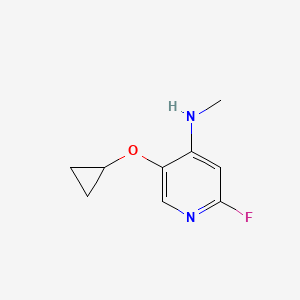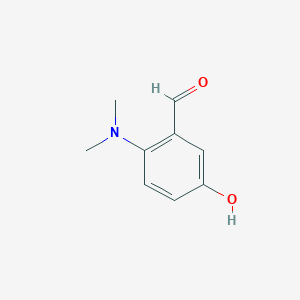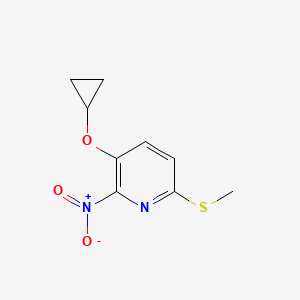
3-Cyclopropoxy-6-(methylthio)-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-6-(methylthio)-2-nitropyridine is a complex organic compound characterized by its unique structural features, including a cyclopropoxy group, a methylthio group, and a nitro group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-(methylthio)-2-nitropyridine typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by the introduction of the cyclopropoxy and methylthio groups through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-6-(methylthio)-2-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-6-(methylthio)-2-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-6-(methylthio)-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the cyclopropoxy and methylthio groups can modulate the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclopropoxy-6-(methylthio)picolinic acid
- 3-Cyclopropoxy-6-(methylthio)picolinamide
Uniqueness
3-Cyclopropoxy-6-(methylthio)-2-nitropyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the cyclopropoxy and methylthio groups further enhances its versatility in various applications.
Eigenschaften
Molekularformel |
C9H10N2O3S |
|---|---|
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
3-cyclopropyloxy-6-methylsulfanyl-2-nitropyridine |
InChI |
InChI=1S/C9H10N2O3S/c1-15-8-5-4-7(14-6-2-3-6)9(10-8)11(12)13/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
BKXSOAGVYSLPGX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




